molecular formula C10H16N4O2 B1470901 5-(1,4-diazepan-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1428233-51-5

5-(1,4-diazepan-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1470901
CAS No.: 1428233-51-5
M. Wt: 224.26 g/mol
InChI Key: BGYHCLMQQDPAAY-UHFFFAOYSA-N
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Description

5-(1,4-Diazepan-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a chemically sophisticated hybrid molecule designed for advanced drug discovery research. It integrates a pyrimidine-2,4(1H,3H)-dione core, a scaffold known for its diverse biological activities, with a 1,4-diazepane ring, a seven-membered diazepane system recognized as a privileged pharmacophore in medicinal chemistry . The primary research value of this compound lies in its potential application as a key intermediate or final scaffold for the development of novel oncotherapeutics, particularly against difficult-to-target proteins like KRAS mutants. Its structure is emblematic of modern inhibitor design, where an aromatic heterocyclic core is strategically functionalized with flexible pharmacophores to engage specific pockets on a target protein . The 1,4-diazepane moiety is a critical structural element, as seven-membered rings have been identified as effective pharmacophores for binding to the switch-II pocket (SWII) of KRAS mutants, including the challenging G12D variant . In such contexts, the basic nitrogen atoms within the diazepane ring can form crucial hydrogen bonds with key aspartate and glycine residues (e.g., Asp12 and Gly60) on the protein target, thereby inhibiting its pathological activity . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory settings by qualified professionals.

Properties

IUPAC Name

5-(1,4-diazepan-1-ylmethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c15-9-8(6-12-10(16)13-9)7-14-4-1-2-11-3-5-14/h6,11H,1-5,7H2,(H2,12,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYHCLMQQDPAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CNC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701151293
Record name 2,4(1H,3H)-Pyrimidinedione, 5-[(hexahydro-1H-1,4-diazepin-1-yl)methyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428233-51-5
Record name 2,4(1H,3H)-Pyrimidinedione, 5-[(hexahydro-1H-1,4-diazepin-1-yl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428233-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4(1H,3H)-Pyrimidinedione, 5-[(hexahydro-1H-1,4-diazepin-1-yl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701151293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Specific Preparation Method for 5-(1,4-diazepan-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione

Although direct literature detailing the exact synthesis of this compound is limited, synthesis of closely related pyrimidine derivatives provides a reliable framework:

  • Step 1: Preparation of Pyrimidine-2,4-dione Core
    The pyrimidine-2,4-dione nucleus is prepared by cyclization of urea derivatives with β-dicarbonyl compounds or via condensation of appropriate amidines with diketones under acidic or basic catalysis.

  • Step 2: Introduction of the Diazepane Substituent
    The 1,4-diazepan-1-ylmethyl group can be introduced by nucleophilic substitution (alkylation) of the 5-position of the pyrimidine ring. This is achieved by reacting the pyrimidine-2,4-dione intermediate with a halomethyl derivative of 1,4-diazepane under basic conditions, typically in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which facilitate the SN2 reaction.

  • Step 3: Purification and Characterization
    The crude product is purified by crystallization or chromatographic techniques. Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents like DMF or DMSO are preferred for alkylation steps to enhance nucleophilicity and solubility of reactants.
  • Temperature: Moderate heating (e.g., 50–100 °C) is often employed to drive the alkylation reaction to completion.
  • Bases: Mild bases such as potassium carbonate or sodium hydride are used to deprotonate the pyrimidine nitrogen and facilitate nucleophilic attack.
  • Reaction Time: Typically ranges from several hours to overnight, depending on scale and reactivity.

Data Table Summarizing Key Preparation Parameters

Step Reaction Type Reagents/Conditions Solvent Temperature (°C) Time Yield (%) Notes
1 Pyrimidine Core Synthesis Urea + β-dicarbonyl compound, acid/base catalysis Ethanol/DMSO Reflux (80–100) 4–8 hours 70–85 Cyclization to form pyrimidine-2,4-dione
2 Alkylation Pyrimidine + 1,4-diazepan-1-ylmethyl halide + base DMF/DMSO 50–100 6–24 hours 60–75 SN2 substitution at 5-position
3 Purification Crystallization or chromatography Room temp Product isolation and purification

Research Findings and Analogous Synthetic Routes

  • Research on pyrimidine derivatives with similar substitution patterns shows that the alkylation of the pyrimidine ring at the 5-position is a reliable and reproducible method to introduce various amine-containing substituents, including diazepane rings.
  • Analogous compounds have been synthesized using microwave irradiation to accelerate pyrimidine ring formation and subsequent substitution reactions, enhancing yields and reducing reaction times.
  • Studies emphasize the importance of controlling temperature and solvent polarity to minimize side reactions such as over-alkylation or ring opening of the diazepane moiety.

Chemical Reactions Analysis

Types of Reactions

5-(1,4-Diazepan-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the diazepane ring can be modified or replaced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

5-(1,4-Diazepan-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(1,4-diazepan-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The diazepane ring can interact with active sites, while the pyrimidine-2,4-dione core can form hydrogen bonds or π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrimidine-2,4-dione Derivatives

Compound Name Substituent at 5-Position Key Features Reported Applications/Activities
5-(1,4-Diazepan-1-ylmethyl)pyrimidine-2,4-dione 1,4-Diazepane (7-membered ring) High conformational flexibility; basic amine groups for solubility modulation Hypothesized CNS or antimicrobial activity
5-(2-Hydroxyethyl)pyrimidine-2,4-dione 2-Hydroxyethyl Hydrophilic; enhances water solubility Synthetic intermediate; potential prodrug
5-(3-Hydroxypropyl)pyrimidine-2,4-dione 3-Hydroxypropyl Moderate lipophilicity; linear chain for metabolic stability Understudied; structural analog
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4-dione Piperidine-phenoxy methyl (6-membered ring) Bulky aromatic substituent; lipophilic Anti-mycobacterial (e.g., tuberculosis)

Key Observations:

Substituent Size and Flexibility :

  • The 1,4-diazepane group in the target compound provides a larger, more flexible 7-membered ring compared to the 6-membered piperidine in the anti-mycobacterial analog . This may improve binding to complex biological targets but could reduce metabolic stability.
  • Hydroxyethyl/propyl substituents (e.g., compounds 1, 2) prioritize hydrophilicity, favoring solubility and renal excretion .

Functional Group Impact :

  • Basic amines in diazepane may enhance salt formation (e.g., hydrochloride salts), improving pharmacokinetics.
  • Acetoxy groups (e.g., compound 3) act as prodrugs, requiring enzymatic hydrolysis for activation .

Biological Activity Trends: Piperidine-phenoxy derivatives exhibit anti-mycobacterial activity due to aromatic interactions with bacterial enzymes . Hydrophilic analogs (e.g., hydroxyethyl) lack direct therapeutic data but serve as intermediates for further functionalization .

Key Observations:

  • Synthetic Complexity : The diazepane derivative likely requires specialized alkylation conditions due to steric hindrance from the 7-membered ring. In contrast, hydroxyethyl analogs are synthesized via straightforward hydrolysis .

Biological Activity

5-(1,4-Diazepan-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione, with the CAS number 1428233-51-5, is a heterocyclic compound notable for its potential biological activities. This compound features a diazepane ring linked to a pyrimidine-2,4-dione core, which is significant for its interaction with various biological targets. Understanding its biological activity can provide insights into its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H16N4O. Its structure allows for multiple interactions with biological macromolecules, which is essential for its pharmacological effects.

PropertyValue
Molecular Weight224.26 g/mol
PurityMin. 95%
Chemical ClassHeterocyclic compound

The mechanism of action of this compound involves its interaction with enzymes and receptors. The diazepane moiety can engage with active sites on proteins, while the pyrimidine core can form hydrogen bonds and π-π interactions. These interactions may modulate the activity of target molecules, leading to various biological effects such as:

  • Antimicrobial Activity : Exhibits activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Shows potential in inhibiting cancer cell proliferation.

Antimicrobial Properties

Research indicates that pyrimidine derivatives generally possess significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrated effective inhibition against various bacterial strains including E. coli and S. aureus at concentrations up to 800 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro. In studies involving human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer), pyrimidine derivatives exhibited IC50 values indicating significant cytotoxicity. For example, related compounds have demonstrated IC50 values as low as 0.01 µM against certain cancer cell lines .

Case Studies

Several case studies highlight the efficacy of pyrimidine derivatives in cancer treatment:

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of thiazolidinone-pyrimidines on HepG2 and MCF-7 cells. The results indicated a maximum cytotoxicity of 67% at a concentration of 250 μM after 72 hours .
  • Anticancer Mechanism : Compounds similar to 5-(1,4-diazepan-1-ylmethyl)pyrimidine were shown to inhibit PARP1 activity in breast cancer cells, enhancing apoptosis markers like CASPASE 3/7 activity .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli, S. aureus
AnticancerSignificant cytotoxicity in MCF-7 and HepG2
Enzyme InhibitionInhibition of PARP1 in cancer cells

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(1,4-diazepan-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves alkylation of pyrimidine-2,4-dione precursors with 1,4-diazepane derivatives. Key steps include:

  • Step 1 : Reacting 5-chloromethylpyrimidine-2,4(1H,3H)-dione with 1,4-diazepane in a polar aprotic solvent (e.g., DMF) under reflux (50–80°C) for 6–12 hours. Potassium carbonate is often used as a base to deprotonate intermediates .
  • Step 2 : Purification via column chromatography (C18 stationary phase) or recrystallization to isolate the product. Reaction progress is monitored using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
    • Optimization : Temperature and solvent choice are critical. Elevated temperatures accelerate alkylation but may increase side reactions (e.g., over-alkylation). Solvents like DMF enhance nucleophilicity of the diazepane nitrogen .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

  • Analytical Techniques :

  • 1H/13C NMR : Confirm substitution patterns (e.g., diazepane methylene protons at δ 3.2–3.5 ppm, pyrimidine carbonyl carbons at ~165–170 ppm) .
  • HPLC : Purity >95% is achieved using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 295.3 for C12H18N4O2) .

Q. What preliminary biological screening assays are recommended for this compound?

  • In Vitro Assays :

  • Antimicrobial Activity : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria using broth microdilution (MIC values). Compare to reference drugs like streptomycin .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC50 values. Use concentrations ranging from 1–100 μM .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict bioactivity of this compound?

  • Approach :

  • Reaction Path Search : Use quantum chemical calculations (DFT) to model transition states and identify energy barriers in alkylation steps. Software like Gaussian or ORCA can simulate reaction pathways .
  • Molecular Docking : Predict interactions with biological targets (e.g., bacterial enzymes like DNA gyrase). AutoDock Vina or Schrödinger Suite can assess binding affinities of the diazepane moiety .
    • Case Study : ICReDD’s workflow integrates computation and experiment to narrow optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error cycles by 40% .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Root Causes : Variability in assay conditions (e.g., pH, serum content) or compound purity.
  • Resolution :

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing, including fixed inoculum size (5 × 10^5 CFU/mL) and cation-adjusted Mueller-Hinton broth .
  • Batch Analysis : Compare HPLC purity (>98%) and stability (e.g., no degradation after 24 hours in PBS) across studies .

Q. How does the 1,4-diazepane modification influence the compound’s pharmacokinetic properties?

  • Key Findings :

  • Lipophilicity : The diazepane ring increases logP (predicted ~1.5 vs. ~0.8 for unmodified pyrimidine-dione), enhancing membrane permeability but potentially reducing solubility .
  • Metabolic Stability : In vitro liver microsome assays (human/rat) show moderate clearance rates (e.g., t1/2 = 45 minutes) due to oxidation of the diazepane ring .
    • Optimization : Introduce electron-withdrawing groups on diazepane to slow metabolism while maintaining solubility via salt formation (e.g., HCl salt) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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